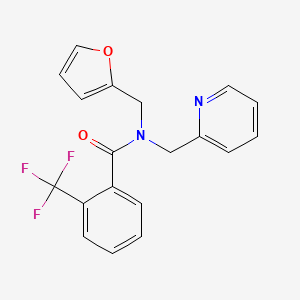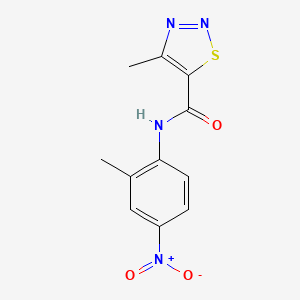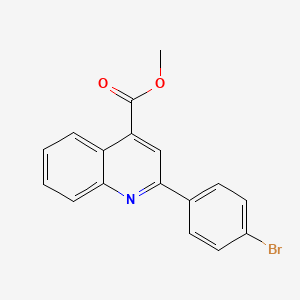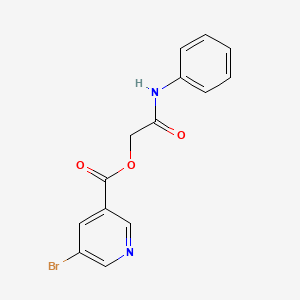
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide, commonly known as FMPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FMPB is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of FMPB involves its ability to bind to specific proteins in cells, thereby modulating their activity. FMPB has been shown to target proteins such as heat shock protein 90 (Hsp90) and Janus kinase 2 (JAK2), which are involved in various cellular processes. By inhibiting the activity of these proteins, FMPB can disrupt the growth and survival of cancer cells and prevent the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of specific enzymes involved in cell proliferation, and modulate the expression of various genes involved in cellular processes. FMPB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FMPB has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific proteins, making it an ideal tool for studying cellular processes. FMPB is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FMPB has been shown to have low solubility in water, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the use of FMPB in scientific research. One potential direction is the development of FMPB-based therapies for the treatment of cancer and neurodegenerative diseases. Another direction is the use of FMPB as a tool for studying cellular processes and identifying new drug targets. Further research is needed to explore the full potential of FMPB in these and other areas of scientific research.
Conclusion:
In conclusion, FMPB is a small molecule that has gained attention in the scientific community for its potential use in various research applications. It has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. FMPB has several promising applications in the fields of cancer and neurodegenerative disease research, and further research is needed to explore its full potential in these and other areas of scientific research.
Synthesemethoden
The synthesis of FMPB has been reported in various research studies. One of the most common methods involves the reaction of 2-(trifluoromethyl)benzoic acid with furan-2-carboxaldehyde and pyridine-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
FMPB has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. FMPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)17-9-2-1-8-16(17)18(25)24(13-15-7-5-11-26-15)12-14-6-3-4-10-23-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNLUNUBGCLHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-thioxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2456310.png)
![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)
![6-(2-methylpropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2456316.png)
![Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2456317.png)




![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
